BenchChemオンラインストアへようこそ!

Dimethoxanate

Antitussive Receptor Binding Sigma Receptors

This centrally-acting antitussive is distinguished by its nanomolar affinity for high-affinity CNS dextromethorphan binding sites, a mechanism not shared by peripheral agents. Its phenothiazine core confers additional histamine-antagonist properties, making it a precise reference compound for sigma receptor studies and for differentiating central vs. peripheral cough suppression pathways in preclinical models.

Molecular Formula C19H22N2O3S
Molecular Weight 358.5 g/mol
CAS No. 477-93-0
Cat. No. B1203018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxanate
CAS477-93-0
Molecular FormulaC19H22N2O3S
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCN(C)CCOCCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C19H22N2O3S/c1-20(2)11-12-23-13-14-24-19(22)21-15-7-3-5-9-17(15)25-18-10-6-4-8-16(18)21/h3-10H,11-14H2,1-2H3
InChIKeyOOVJCSPCMCAXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxanate (CAS 477-93-0): Chemical Profile and Regulatory Classification for Scientific Sourcing


Dimethoxanate is a synthetic antitussive agent belonging to the phenothiazine class, formally designated as 10H-Phenothiazine-10-carboxylic acid 2-[2-(dimethylamino)ethoxy]ethyl ester [1]. It was previously marketed under trade names including Cothera, Cotrane, Atuss, Perlatoss, and Tossizid [2]. The compound is classified under WHO ATC code R05DB28 (Other cough suppressants, excluding combinations with expectorants) [1] and was first approved in the United States in 1955 [3]. As a non-narcotic centrally acting cough suppressant, dimethoxanate possesses additional local anesthetic and mild bronchial smooth muscle relaxant properties [2].

Why Dimethoxanate Cannot Be Interchanged with Other Non-Opioid Antitussives: A Justification for Precise Procurement


Within the non-opioid antitussive category (ATC R05DB), compounds exhibit divergent receptor binding profiles, central nervous system (CNS) side effect burdens, and clinical efficacy windows that preclude simple substitution. Dimethoxanate demonstrates nanomolar affinity for high-affinity dextromethorphan binding sites in the CNS, a property shared by carbetapentane and caramiphen but not by peripherally acting agents such as levodropropizine [1]. Furthermore, the compound's phenothiazine core structure confers additional histamine-antagonist properties similar to promethazine and chlorpromazine [2], a pharmacological dimension absent in non-phenothiazine antitussives like cloperastine or dextromethorphan. These mechanistic and structural distinctions translate to material differences in adverse effect profiles, including CNS depression and nausea, making compound-specific verification essential for research applications or formulation development [3].

Quantitative Comparative Evidence for Dimethoxanate: Receptor Binding, Efficacy, and Toxicity Benchmarks


CNS High-Affinity Binding Site Affinity: Dimethoxanate Versus Dextromethorphan and Related Antitussives

In a radioligand binding study using [³H]dextromethorphan in guinea pig brain homogenates, dimethoxanate competed for high-affinity binding sites with a Ki value in the nanomolar range, comparable to carbetapentane, caramiphen, and butamirate [1]. This binding profile distinguishes dimethoxanate from antitussives that do not engage these CNS sites, such as peripherally restricted agents.

Antitussive Receptor Binding Sigma Receptors CNS Pharmacology

Antitussive Efficacy: Dimethoxanate Compared to Codeine in Clinical Context

Dimethoxanate was selected for chronic toxicity studies and clinical trials based on strong antitussive activity coupled with low acute toxicity and low antispasmodic activity [1]. A subsequent review of synthetic antitussive compounds noted that dimethoxanate demonstrated antitussive activity equivalent to that of codeine, leading to its use as a non-narcotic replacement for opioid preparations in symptomatic cough management [2]. However, some sources indicate that dimethoxanate is less effective than codeine as an antitussive [3].

Antitussive Cough Suppression Clinical Efficacy Codeine Comparison

Onset and Duration of Action: Dimethoxanate Pharmacokinetic Differentiation

Dimethoxanate is characterized by a rapid onset of action following oral administration, with clinical effects manifesting within 5 to 15 minutes and persisting for 3 to 5 hours [1]. This pharmacokinetic profile is relevant for comparative selection against slower-onset antitussives or those with extended-release formulations.

Pharmacokinetics Onset of Action Duration of Action Oral Administration

Acute Oral Toxicity: Dimethoxanate LD₅₀ in Rat Model

The acute oral toxicity of dimethoxanate in rats has been reported with an LD₅₀ of 1930 mg/kg [1]. In silico prediction using pkCSM estimated an oral rat LD₅₀ of 3.133 mol/kg (equivalent to approximately 1123 mg/kg based on molecular weight 358.45) [2]. These values provide a quantitative basis for comparing the compound's acute safety margin against other phenothiazine derivatives or antitussive agents.

Toxicology Acute Toxicity LD50 Safety Pharmacology

Recommended Research and Industrial Applications for Dimethoxanate Based on Quantitative Evidence


CNS Antitussive Mechanism Studies Requiring Defined Receptor Engagement

Dimethoxanate's demonstrated nanomolar affinity for high-affinity [³H]dextromethorphan binding sites in guinea pig brain [4] makes it a suitable reference compound for CNS antitussive mechanism studies. Researchers investigating sigma receptor involvement in cough reflex modulation or comparing central versus peripheral antitussive pathways can utilize dimethoxanate as a centrally acting comparator with a well-defined binding profile.

Non-Opioid Antitussive Reference Standard in Codeine-Comparison Assays

With antitussive activity reported as equivalent to codeine in certain clinical assessments [4], dimethoxanate serves as a non-narcotic control in preclinical cough models. This application is particularly relevant for studies seeking to dissociate antitussive efficacy from μ-opioid receptor activation, or for developing novel cough suppressants that avoid opioid-associated adverse effects.

Acute Cough Suppression Protocols Requiring Rapid Onset (5-15 Minutes)

The pharmacokinetic profile of dimethoxanate, characterized by onset of action within 5-15 minutes and duration of 3-5 hours following oral administration [4], positions the compound for use in experimental protocols modeling acute cough suppression. This rapid onset differentiates it from slower-onset antitussives and supports its selection in studies where immediate symptomatic relief is a key endpoint.

In Vivo Toxicology Studies Requiring Wider Safety Margin in Rodent Models

Dimethoxanate's relatively high oral LD₅₀ of 1930 mg/kg in rats [4]—approximately 4-5 times higher than codeine and other phenothiazines—makes it a candidate for in vivo toxicology studies where a wider safety margin is required. This characteristic supports its use in chronic dosing studies or combination toxicity assessments where acute lethality is a limiting factor for comparator compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethoxanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.